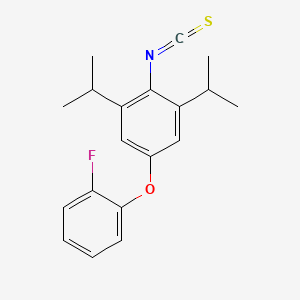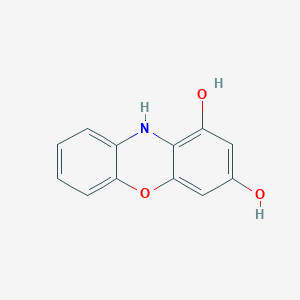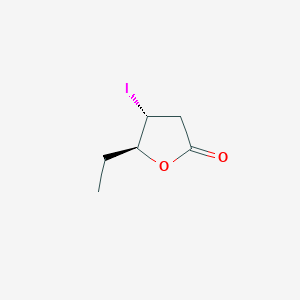
(4R,5S)-5-ethyl-4-iodooxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-5-ethyl-4-iodooxolan-2-one is a chiral organic compound that belongs to the class of oxolanes It is characterized by the presence of an ethyl group at the 5th position and an iodine atom at the 4th position on the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-ethyl-4-iodooxolan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 5-ethyl-2-oxolanone.
Iodination Reaction: The key step involves the iodination of the oxolane ring. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the 4th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-5-ethyl-4-iodooxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted oxolanes with various functional groups replacing the iodine atom.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Deiodinated oxolanes.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-5-ethyl-4-iodooxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4R,5S)-5-ethyl-4-iodooxolan-2-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The stereochemistry of the compound also plays a crucial role in its biological activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5S)-5-ethyl-4-bromooxolan-2-one: Similar structure but with a bromine atom instead of iodine.
(4R,5S)-5-ethyl-4-chlorooxolan-2-one: Similar structure but with a chlorine atom instead of iodine.
(4R,5S)-5-ethyl-4-fluorooxolan-2-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (4R,5S)-5-ethyl-4-iodooxolan-2-one imparts unique reactivity and properties compared to its halogenated analogs. Iodine’s larger atomic size and polarizability can lead to distinct chemical behavior and interactions, making this compound valuable for specific applications.
Eigenschaften
CAS-Nummer |
154145-12-7 |
|---|---|
Molekularformel |
C6H9IO2 |
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
(4R,5S)-5-ethyl-4-iodooxolan-2-one |
InChI |
InChI=1S/C6H9IO2/c1-2-5-4(7)3-6(8)9-5/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
IWKBGIQWTJPYTP-UHNVWZDZSA-N |
Isomerische SMILES |
CC[C@H]1[C@@H](CC(=O)O1)I |
Kanonische SMILES |
CCC1C(CC(=O)O1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)
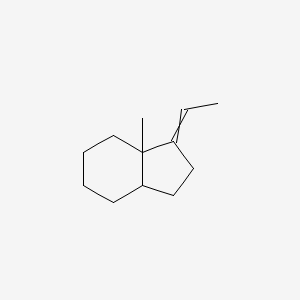
![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)
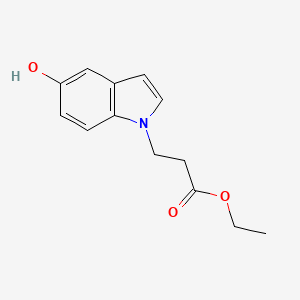


![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
![N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea](/img/structure/B12550318.png)
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
